molecular formula C15H14BrNO3S B8375998 N-[(4-bromophenyl)(toluene-4-sulfonyl)methyl]formamide

N-[(4-bromophenyl)(toluene-4-sulfonyl)methyl]formamide

Cat. No.: B8375998
M. Wt: 368.2 g/mol
InChI Key: BVCWSAQVSPBQLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-bromophenyl)(toluene-4-sulfonyl)methyl]formamide is a chemical compound with the molecular formula C15H14BrNO3S It is characterized by the presence of a bromophenyl group, a methylphenylsulfonyl group, and a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)(toluene-4-sulfonyl)methyl]formamide typically involves the reaction of 4-bromobenzaldehyde with 4-methylbenzenesulfonyl chloride in the presence of a base, followed by the addition of formamide. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)(toluene-4-sulfonyl)methyl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins and influence cellular pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H14BrNO3S

Molecular Weight

368.2 g/mol

IUPAC Name

N-[(4-bromophenyl)-(4-methylphenyl)sulfonylmethyl]formamide

InChI

InChI=1S/C15H14BrNO3S/c1-11-2-8-14(9-3-11)21(19,20)15(17-10-18)12-4-6-13(16)7-5-12/h2-10,15H,1H3,(H,17,18)

InChI Key

BVCWSAQVSPBQLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)Br)NC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared by a similar process to that described for Intermediate 52 but using 4-bromobenzaldehyde in place of 3-iodobenzaldehyde. Solid (31 g, 80%);
Name
Intermediate 52
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
Solid
Quantity
31 g
Type
reactant
Reaction Step Three

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